a4 Integrin receptor antagonist 1
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Overview
Description
The compound “a4 Integrin receptor antagonist 1” is a small molecule designed to inhibit the activity of the a4 Integrin receptor. Integrins are heterodimeric cell-surface receptors that play a crucial role in cell-cell adhesion and cellular functions through bidirectional signaling. The a4 Integrin receptor, in particular, is involved in various physiological processes, including inflammation, immune response, and cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a4 Integrin receptor antagonist 1 typically involves the construction of a heterocyclic core, followed by the introduction of various functional groups to enhance its binding affinity and selectivity. Common synthetic routes include:
Cyclization Reactions: Formation of the heterocyclic core through cyclization reactions.
Functional Group Introduction: Addition of functional groups such as amines, carboxylates, and hydroxyl groups to improve binding properties.
Purification: Purification of the final product using techniques like chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
a4 Integrin receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting Agents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of the this compound, each with modified properties to enhance its efficacy and selectivity .
Scientific Research Applications
a4 Integrin receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of integrins and their role in cellular processes.
Biology: Employed in research on cell adhesion, migration, and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting integrins
Mechanism of Action
The mechanism of action of a4 Integrin receptor antagonist 1 involves binding to the a4 Integrin receptor and inhibiting its interaction with its natural ligands. This prevents the receptor from transmitting signals that promote cell adhesion and migration. The molecular targets and pathways involved include the inhibition of the interaction between the a4 Integrin receptor and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and mucosal vascular addressin cell adhesion molecule-1 (MAdCAM-1) .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to a4 Integrin receptor antagonist 1 include other integrin receptor antagonists targeting different integrin subunits, such as:
- a5 Integrin receptor antagonists
- aV Integrin receptor antagonists
- b1 Integrin receptor antagonists
Uniqueness
The uniqueness of this compound lies in its specific targeting of the a4 Integrin receptor, which plays a critical role in inflammatory diseases and cancer. This specificity allows for more targeted therapeutic interventions with potentially fewer side effects compared to broader-spectrum integrin antagonists .
Properties
Molecular Formula |
C21H27N3O7 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H27N3O7/c1-21(2,3)31-20(29)23-15(19(27)28)11-13-5-7-14(8-6-13)17-16(30-4)12-22-24(9-10-25)18(17)26/h5-8,12,15,25H,9-11H2,1-4H3,(H,23,29)(H,27,28)/t15-/m0/s1 |
InChI Key |
URESEGUVVXUPCQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O |
Origin of Product |
United States |
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